Meristotropic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Meristotropic acid is a plant hormone that plays a crucial role in regulating plant growth and development. It is a type of auxin, which is a class of hormones that control various aspects of plant growth, including cell division, elongation, and differentiation. Meristotropic acid is produced naturally in plants, but it can also be synthesized in the laboratory.

Wirkmechanismus

The mechanism of action of meristotropic acid involves its binding to specific receptors in plant cells. The binding of the hormone to its receptor triggers a signal transduction pathway that leads to changes in gene expression and protein synthesis. These changes, in turn, regulate various aspects of plant growth and development.

Biochemische Und Physiologische Effekte

Meristotropic acid has various biochemical and physiological effects on plants. It promotes cell division and elongation, which leads to increased plant growth. It also regulates the formation of lateral roots and adventitious roots. Moreover, it regulates the differentiation of various plant tissues, including the vascular tissue, the epidermis, and the cortex.

Vorteile Und Einschränkungen Für Laborexperimente

Meristotropic acid has several advantages for lab experiments. It is a potent plant hormone that can be used at low concentrations to induce various physiological responses. Moreover, it is stable and can be stored for long periods. However, it also has some limitations. It is expensive to produce, and its purity is not always guaranteed. Moreover, its effects on plant growth and development can vary depending on the plant species and the experimental conditions.

Zukünftige Richtungen

There are several future directions for research on meristotropic acid. One direction is to study its role in stress responses, including responses to drought, salinity, and temperature extremes. Another direction is to investigate its interactions with other plant hormones, such as cytokinins and gibberellins. Moreover, there is a need to develop new methods for synthesizing and purifying the hormone, which would make it more accessible for research purposes.

Conclusion:

In conclusion, meristotropic acid is a plant hormone that plays a crucial role in regulating plant growth and development. It can be synthesized in the laboratory using various methods and has been extensively studied for its scientific research application. Its mechanism of action involves binding to specific receptors in plant cells, which triggers a signal transduction pathway that regulates various aspects of plant growth and development. Meristotropic acid has various advantages and limitations for lab experiments, and there are several future directions for research on this hormone.

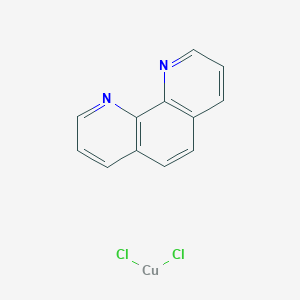

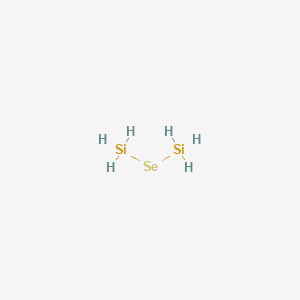

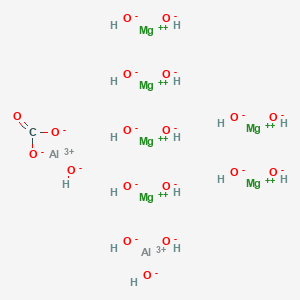

Synthesemethoden

Meristotropic acid can be synthesized in the laboratory using various methods. The most common method involves the chemical synthesis of the compound from precursor molecules. Another method involves the extraction of the hormone from plant tissues. However, the yield of the extraction method is low, and the purity of the hormone is not guaranteed. Therefore, chemical synthesis is the preferred method for producing meristotropic acid.

Wissenschaftliche Forschungsanwendungen

Meristotropic acid has been extensively studied for its role in plant growth and development. It has been shown to regulate various processes, including cell division, elongation, and differentiation. Moreover, it has been implicated in the regulation of apical dominance, tropisms, and organogenesis. Meristotropic acid has also been used in tissue culture to induce the formation of callus and to promote the regeneration of plantlets.

Eigenschaften

CAS-Nummer |

10245-08-6 |

|---|---|

Produktname |

Meristotropic acid |

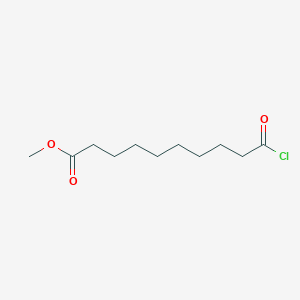

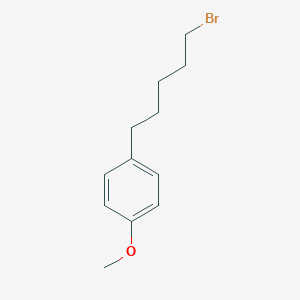

Molekularformel |

C30H44O4 |

Molekulargewicht |

468.7 g/mol |

IUPAC-Name |

(2S,4aR,6aR,6aS,6bR,8aR,10S,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-4-oxo-3,5,6,6a,7,8,8a,10,11,12-decahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H44O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8-9,20-22,31H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,26-,27+,28-,29+,30+/m0/s1 |

InChI-Schlüssel |

NNOJLBWHEQLURI-ZTMWTZBHSA-N |

Isomerische SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5C[C@](CC(=O)[C@@]5(CC[C@]43C)C)(C)C(=O)O)C)(C)C)O |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(CC(=O)C5(CCC43C)C)(C)C(=O)O)C)C |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(CC(=O)C5(CCC43C)C)(C)C(=O)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.